molecular formula C7H13NO4 B591878 (r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid CAS No. 171567-86-5

(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No. B591878
M. Wt: 175.184
InChI Key: CEFVHPDFGLDQKU-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid” is a complex organic compound. It contains an amino group and a carboxyl group, which are common features of amino acids . The methoxycarbonyl group is an ester functional group, which could potentially participate in various chemical reactions .


Synthesis Analysis

The synthesis of such complex amino acids often involves methods like the Strecker Synthesis . This method is a preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .


Molecular Structure Analysis

The molecular structure of amino acids, including “®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid”, is determined by the sequence of amino acids in the chain, known as the primary structure of the protein . Hydrophobic amino acids, such as valine, leucine, and isoleucine, have nonpolar R groups that do not interact well with water molecules .


Chemical Reactions Analysis

Amino acid modification plays an important role across several fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function . Photocatalysis has recently emerged as a mild approach for amino acid modification .


Physical And Chemical Properties Analysis

Amino acids have different chemical properties, which can affect the protein’s behavior in different environments. Hydrophobic amino acids, such as valine, leucine, and isoleucine, have nonpolar R groups that do not interact well with water molecules . New quantitative descriptors for the 20 naturally occurring amino acids have been developed based on multidimensional scaling of 237 physical–chemical properties .

Scientific Research Applications

Ninhydrin Reaction in Analytical Sciences

The ninhydrin reaction, known for its broad application in the analysis of amino acids, peptides, and proteins, extends its utility to a diverse array of scientific fields. This reaction is pivotal in detecting, isolating, and analyzing compounds across agricultural, biochemical, clinical, environmental, and food sciences, among others. The unique ability of ninhydrin to form a distinctive purple dye, Ruhemann's purple, with primary amino groups at pH 5.5, allows for versatile applications in analytical chemistry and biochemistry. The adaptability of the ninhydrin reaction, including its modifications to meet specialized analytical needs, underscores its significance in scientific research, offering a solid foundation for further advancements in analytical techniques (Friedman, 2004).

Isoacids in Ruminant Nutrition

The role of isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, in ruminant nutrition highlights their importance in the intermediary metabolism and microbial fermentation within the ruminant's digestive tract. These compounds, derived from the degradation products of amino acids such as valine, isoleucine, leucine, and proline, are crucial for the biosynthesis of these amino acids and higher branched-chain volatile fatty acids. The impact of isoacids on ruminal cellulolytic bacteria and their general positive influence on microbial fermentation exemplify the intricate relationship between these compounds and ruminant health and performance. This relationship underscores the potential of (R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid derivatives in enhancing agricultural productivity and animal health (Andries et al., 1987).

Methionine Metabolism and Its Implications

Methionine, an essential amino acid, plays a critical role in various metabolic pathways, including protein synthesis, methylation of DNA, and synthesis of cysteine, cystine, and components of antioxidant systems. The importance of methionine in mammalian metabolism, its efficiency of absorption, and its supplementation in animal feed underscore its critical role in supporting metabolism and health. This area of research provides insights into the metabolic pathways involving methionine and its derivatives, revealing opportunities for nutritional strategies aimed at cancer growth control and life-span extension. The discussion on methionine dependency in cancer and the potential of methionine restriction in dietary interventions highlights the broader implications of (R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid derivatives in medical and nutritional sciences (Cavuoto & Fenech, 2012).

Future Directions

The field of photocatalytic amino acid modification is a promising area for future research . This method has the potential to generate a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids . This could greatly enhance the usefulness of amino acids in various fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function .

properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVHPDFGLDQKU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651353
Record name N-(Methoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

CAS RN

171567-86-5
Record name N-(Methoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of L-valine, d8 (Cambridge Isotope Laboratories, 0.4949 g) in 1N sodium hydroxide (3.95 mL) was added sodium carbonate (0.419 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 30 minutes and reaction mixture was stirred for 3 h at 0° C. Reaction mixture was washed with ethyl ether (3×15 mL) and aqueous layer was acidified to pH=1 with concentrated HCl. Aqueous layer was extracted dichloromethane (3×15 mL) and organic layers were dried (MgSO4) and concentrated to give 2-Methoxycarbonylamino-3-methyl-butyric acid, d8 as a white solid (0.5681 g).
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d8
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0.419 g
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3.95 mL
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Synthesis routes and methods II

Procedure details

To a solution of d-valine, (5.0 g) in 1N sodium hydroxide (42.7 mL) was added sodium carbonate (4.53 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 2 h and reaction mixture was stirred for 2 h at 0° C. White reaction mixture was diluted with enough H2O to form a colorless solution and washed with ethyl ether (3×30 mL). Aqueous layer was acidified to pH=2 with concentrated HCl to give a white precipitate that collected by filtration, washed with H2O and dried under high vacuum to give 2-Methoxycarbonylamino-3-methyl-butyric acid as a crystalline white solid (4.668 g). LCMS-ESI−: calc'd for C7H13NO4: 176.2 (M+H+). Found: 175.9 (M+H+).
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Synthesis routes and methods III

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